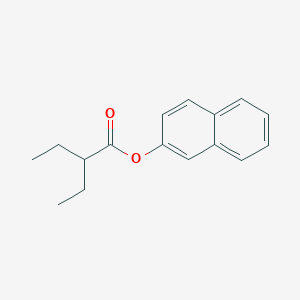

2-naphthyl 2-ethylbutanoate

Description

2-Naphthyl 2-ethylbutanoate is an aromatic ester comprising a 2-naphthyl group esterified with 2-ethylbutanoic acid. The naphthyl moiety’s topology and ester group chemistry influence receptor binding, metabolic stability, and physicochemical behavior, as observed in related compounds.

Properties

Molecular Formula |

C16H18O2 |

|---|---|

Molecular Weight |

242.31 g/mol |

IUPAC Name |

naphthalen-2-yl 2-ethylbutanoate |

InChI |

InChI=1S/C16H18O2/c1-3-12(4-2)16(17)18-15-10-9-13-7-5-6-8-14(13)11-15/h5-12H,3-4H2,1-2H3 |

InChI Key |

JDKZXLBYHYCZKA-UHFFFAOYSA-N |

SMILES |

CCC(CC)C(=O)OC1=CC2=CC=CC=C2C=C1 |

Canonical SMILES |

CCC(CC)C(=O)OC1=CC2=CC=CC=C2C=C1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

2-naphthyl 2-ethylbutanoate can be synthesized through the esterification reaction between 2-ethylbutyric acid and 2-naphthol. This reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the formation of the ester bond. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester .

Industrial Production Methods

In an industrial setting, the production of 2-ethylbutyric acid, 2-naphthyl ester may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of advanced catalysts and purification techniques ensures the production of high-purity ester suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

2-naphthyl 2-ethylbutanoate undergoes several types of chemical reactions, including:

Hydrolysis: The ester can be hydrolyzed in the presence of a strong acid or base to yield 2-ethylbutyric acid and 2-naphthol.

Reduction: Reduction of the ester can lead to the formation of the corresponding alcohols.

Substitution: The ester group can be replaced by other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Hydrolysis: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide) are used under reflux conditions.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are commonly used.

Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a catalyst.

Major Products

Hydrolysis: 2-Ethylbutyric acid and 2-naphthol.

Reduction: Corresponding alcohols.

Substitution: Various substituted esters or other functionalized compounds.

Scientific Research Applications

2-naphthyl 2-ethylbutanoate has several applications in scientific research:

Chemistry: Used as a model compound in studies of esterification and hydrolysis reactions.

Biology: Investigated for its potential biological activity and interactions with enzymes.

Medicine: Explored for its potential use in drug delivery systems due to its ester linkage, which can be hydrolyzed in biological environments.

Industry: Utilized in the production of fragrances and flavorings due to its pleasant aroma.

Mechanism of Action

The mechanism of action of 2-ethylbutyric acid, 2-naphthyl ester primarily involves its hydrolysis in biological systems. The ester bond is cleaved by esterases, releasing 2-ethylbutyric acid and 2-naphthol. These products can then interact with various molecular targets and pathways, depending on the specific biological context .

Comparison with Similar Compounds

Structural Analogs: 2-Naphthyl Benzoate

Key Differences :

- Molecular Structure: 2-Naphthyl benzoate (C₁₇H₁₂O₂) features a benzoate ester, whereas 2-ethylbutanoate replaces the aromatic benzoic acid with a branched alkyl chain. This substitution reduces molecular weight (hypothetical MW for 2-ethylbutanoate: ~198.24 vs. 248.28 for benzoate) and alters lipophilicity .

- Physicochemical Properties :

The ethylbutanoate’s branched chain likely enhances solubility in nonpolar solvents, making it more suitable for lipid-based drug formulations compared to the solid benzoate.

Pharmacological Analogs: 1-Naphthyl vs. 2-Naphthyl Derivatives

Evidence from hydantoin-based 5-HT7R ligands (e.g., compounds 10, 11, 13, 14) highlights the impact of naphthyl topology on receptor affinity and selectivity :

- Receptor Affinity :

- Selectivity :

Molecular Docking Insights :

The 2-naphthyl group fits into hydrophobic pockets formed by extracellular loop 2 (ECL2) and transmembrane helices (TM2,3,7), enabling CH-π/π–π interactions with residues like Phe6.52. This contrasts with 1-naphthyl derivatives, where orientation disrupts hydrogen bonding with Arg7.36 .

Metabolic and Functional Comparisons

- Metabolic Stability : Naphthyl derivatives generally exhibit higher metabolic stability than phenyl or methyl analogs due to enhanced hydrophobic interactions with cytochrome P450 enzymes .

Q & A

Basic: What experimental methodologies are recommended for synthesizing 2-naphthyl 2-ethylbutanoate with high purity?

Answer:

A robust synthesis approach involves esterification of 2-naphthol with 2-ethylbutanoyl chloride under anhydrous conditions. Key steps include:

- Use of a catalyst like DMAP (4-dimethylaminopyridine) to enhance reaction efficiency.

- Solvent selection (e.g., dichloromethane or tetrahydrofuran) to optimize solubility and minimize side reactions.

- Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization from ethanol .

Validation: Monitor reaction progress using TLC and confirm purity via HPLC or GC-MS. Adjust stoichiometry based on the nucleophilicity of 2-naphthol .

Basic: How can researchers determine the solubility profile of 2-naphthyl 2-ethylbutanoate in common solvents?

Answer:

Adopt a systematic solubility screen using the shake-flask method :

- Prepare saturated solutions of the compound in solvents (e.g., water, ethanol, acetone, ether) at 25°C.

- Filter and quantify dissolved compound via UV-Vis spectroscopy (λmax ~270 nm for naphthyl derivatives).

- Cross-validate with computational models (e.g., Hansen solubility parameters) to predict miscibility .

Note: Solubility in non-polar solvents (e.g., hexane) may require elevated temperatures due to steric hindrance from the 2-ethylbutanoate group .

Advanced: How should researchers address contradictions in spectroscopic data (e.g., NMR vs. IR) for 2-naphthyl 2-ethylbutanoate?

Answer:

Contradictions often arise from sample impurities or instrumental artifacts. Mitigation strategies include:

- Repetition under controlled conditions : Ensure anhydrous sample preparation to avoid hydrolysis.

- Multi-technique validation : Compare -NMR (e.g., aromatic protons at δ 7.2–8.0 ppm) with IR (ester C=O stretch ~1740 cm).

- Advanced analyses : Employ -NMR DEPT for carbon environment clarity or high-resolution mass spectrometry (HRMS) for molecular ion confirmation .

Case Study: Discrepancies in carbonyl signals may indicate partial degradation; stabilize samples with antioxidants like BHT .

Advanced: What strategies are effective for studying the stereochemical stability of 2-naphthyl 2-ethylbutanoate under catalytic conditions?

Answer:

Focus on enantioselective retention using chiral catalysts (e.g., BINOL-derived phosphoric acids):

- Monitor racemization via polarimetry or chiral HPLC (e.g., Chiralpak IA column, hexane/isopropanol mobile phase).

- Kinetic studies under varying temperatures (Arrhenius plots) to quantify activation energy for stereochemical inversion .

Data Interpretation: Compare results with computational DFT models to identify transition-state geometries influencing stability .

Basic: What analytical techniques are critical for characterizing hydrolytic degradation products of 2-naphthyl 2-ethylbutanoate?

Answer:

- LC-MS/MS : Identify hydrolyzed fragments (2-naphthol and 2-ethylbutanoic acid) using reverse-phase C18 columns and ESI ionization.

- pH-dependent stability assays : Expose the compound to buffered solutions (pH 1–12) and track degradation kinetics via UV absorbance .

- Control experiments : Include antioxidants (e.g., ascorbic acid) to differentiate oxidative vs. hydrolytic pathways .

Advanced: How can researchers design a structure-activity relationship (SAR) study for 2-naphthyl 2-ethylbutanoate derivatives in enzyme inhibition?

Answer:

- Molecular docking : Use AutoDock Vina to predict binding affinities of derivatives (e.g., substituents at the ethylbutanoate chain) with target enzymes (e.g., lipases).

- Synthetic diversification : Introduce functional groups (halogens, alkyl chains) via nucleophilic acyl substitution.

- Bioassay validation : Test inhibitory potency in vitro (IC determination) and correlate with computed steric/electronic parameters (Hammett σ values) .

Pitfalls: Ensure enzyme purity (SDS-PAGE) and control for solvent effects (DMSO <1% v/v) .

Basic: What safety protocols are essential when handling 2-naphthyl 2-ethylbutanoate in laboratory settings?

Answer:

- Personal protective equipment (PPE) : Nitrile gloves, lab coat, and safety goggles.

- Ventilation : Use fume hoods during synthesis to avoid inhalation of vapors.

- Waste disposal : Neutralize acidic/basic byproducts before disposal in designated containers.

Reference: Follow ICH guidelines for chemical handling and document risk assessments .

Advanced: How can computational chemistry (e.g., DFT, MD simulations) predict the reactivity of 2-naphthyl 2-ethylbutanoate in novel reaction environments?

Answer:

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attack.

- Molecular Dynamics (MD) : Simulate solvent effects (e.g., ionic liquids) on transition-state stabilization.

- Validation : Cross-check computed activation energies with experimental Arrhenius data from kinetic studies .

Toolkits: Use Gaussian 16 or ORCA for DFT; GROMACS for MD .

Basic: What are the best practices for documenting experimental procedures involving 2-naphthyl 2-ethylbutanoate to ensure reproducibility?

Answer:

- Detailed logs : Record reaction parameters (time, temperature, solvent ratios), purification steps, and instrument calibration data.

- Electronic Lab Notebooks (ELNs) : Use platforms like LabArchives to archive spectra, chromatograms, and raw data.

- Peer review : Share protocols with collaborators for feedback on methodological clarity .

Advanced: How can researchers resolve discrepancies between theoretical and experimental partition coefficients (logP) for 2-naphthyl 2-ethylbutanoate?

Answer:

- Experimental logP : Measure via shake-flask method (octanol/water) with HPLC quantification.

- Theoretical Adjustments : Apply correction factors in software like ChemAxon or ACD/Labs to account for intramolecular hydrogen bonding in the naphthyl group.

- Statistical analysis : Use Bland-Altman plots to quantify systematic biases between methods .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.